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Compound of Interest

Compound Name: DMA-135 hydrochloride

Cat. No.: B10830237

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of DMA-135
hydrochloride and its analogs, a class of compounds that have shown promise as antiviral
agents. By targeting viral RNA structures, these molecules offer a novel mechanism for
inhibiting viral replication. This document summarizes key performance data, outlines
experimental methodologies, and visualizes the underlying biological pathways to support
further research and development in this area.

Introduction to DMA-135 Hydrochloride and its
Analogs

DMA-135 hydrochloride is a small molecule inhibitor of Enterovirus 71 (EV71) replication.[1]
[2] It functions by binding to the stem-loop Il (SLII) domain of the viral internal ribosomal entry
site (IRES). This binding event induces a conformational change in the RNA, which
allosterically stabilizes a ternary complex with the host protein AUF1, ultimately repressing viral
translation.[3] Analogs of DMA-135, which are derivatives of amiloride, have also been
investigated for their antiviral properties against other viruses, including SARS-CoV-2.[4] This
guide focuses on the structural differences between these analogs and how they relate to their
antiviral activity.

Structural and Performance Comparison
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The following table summarizes the chemical structures and key performance metrics of DMA-
135 hydrochloride and its notable analogs. The data highlights the structure-activity
relationship (SAR) within this class of compounds.

Chemical .
Compound Target Virus IC50 (uM) KD (nM) Notes
Structure

Inhibits IRES-
DMA-135 520 (for EV71
_ EV71 7.54[1][3] dependent
Hydrochloride SLIN[1] )
translation.
Reduces viral
titer in a
SARS-CoV-2 ~10[4] N/A dose-
dependent
manner.
Reduces
>10 (less .
By FLuc activity
DMA-132 l=salt text  SARS-CoV-2  potent than N/A
by ~50% at
DMA-135)[4]
10 uM.[4]
Reduces
. FLuc activity
DMA-155 lwaalt text  SARS-CoV-2  ~16[4] N/A
by ~90% at
10 uM.[4]
Structure not
publicly
available. ) )
_ Binds to SLII Synthesized
Described as
DMA-197 EV71 N/A bulge for 19F NMR
a
. i surface. studies.[5]
trifluorinated
analog of
DMA-135.
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Mechanism of Action: Signaling Pathway

DMA-135 and its analogs function by modulating the interaction between viral RNA and host
proteins. The following diagram illustrates the proposed signaling pathway for DMA-135's
inhibition of EV71 replication.
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Mechanism of Action of DMA-135
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Caption: DMA-135 binds to the viral SLII IRES, stabilizing a repressive complex with the host
protein AUF1.
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below
are protocols for key experiments used to characterize DMA-135 and its analogs.

Dual-Luciferase Reporter Assay for IRES Inhibition

This assay is used to determine the effect of the compounds on IRES-dependent translation.
a. Cell Culture and Transfection:
e Seed SF268 or Vero EG6 cells in 24-well plates.

» Co-transfect cells with a bicistronic reporter plasmid (e.g., pPRHF-EV71-5’UTR) encoding
Renilla luciferase (RLuc) under a cap-dependent promoter and Firefly luciferase (FLuc)
under the control of the viral IRES.[3]

o Simultaneously treat the cells with varying concentrations of the DMA-135 analog or vehicle
control (DMSO).

b. Lysis and Luciferase Activity Measurement:

» After 48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis
buffer.

e Measure FLuc and RLuc activities sequentially from each lysate sample using a dual-
luciferase reporter assay system and a luminometer.

c. Data Analysis:

+ Normalize the FLuc activity (IRES-dependent) to the RLuc activity (cap-dependent) for each
well to control for transfection efficiency and general effects on translation.

» Plot the normalized luciferase activity against the compound concentration to determine the
IC50 value.

NMR Spectroscopy for RNA-Ligand Interaction
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NMR spectroscopy is employed to confirm the binding of the analogs to the target RNA and to
characterize the structural changes upon binding.

a. RNA Sample Preparation:

e Synthesize and purify the target RNA (e.g., EV71 SLII domain) using in vitro transcription.
» For specific experiments, isotopically label the RNA with 13C and/or 15N.

b. NMR Titration:

» Dissolve the RNA sample in a suitable NMR buffer (e.g., 25 mM K2HPO4, 50 mM KCI, pH
6.2 in 100% D20).[4]

e Acquire a baseline 1H-13C HSQC or other relevant NMR spectrum of the RNA alone.

« Titrate increasing concentrations of the DMA-135 analog into the RNA sample and acquire
spectra at each concentration.

c. Data Analysis:

e Monitor changes in the chemical shifts of the RNA resonances upon addition of the
compound. Significant chemical shift perturbations (CSPs) for specific nucleotides indicate
binding at or near those residues.

e The dissociation constant (KD) can be calculated by fitting the CSP data to a binding
isotherm.

Viral Titer Assay

This assay quantifies the antiviral activity of the compounds by measuring the reduction in
infectious virus particles.

a. Infection and Treatment:

e Seed susceptible cells (e.g., Vero E6) in multi-well plates.
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« Infect the cells with the virus (e.g., SARS-CoV-2 or EV71) at a specific multiplicity of infection
(MOI).

» After a 1-hour adsorption period, remove the inoculum and add fresh media containing serial
dilutions of the DMA-135 analog or vehicle control.

b. Plaque Assay or TCID50:
o After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatants.

o Determine the viral titer in the supernatants using a plaque assay or a median tissue culture
infectious dose (TCID50) assay on fresh cell monolayers.

c. Data Analysis:

o Calculate the percentage of viral titer reduction for each compound concentration compared
to the vehicle control.

o Determine the IC50 value, which is the concentration of the compound that reduces the viral
titer by 50%.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of DMA-135 analogs.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compound Synthesis & Characterization

Synthesis of
DMA-135 Analogs
v
Purification & Structural
Verification (NMR, MS)
Biophysical & Biochemical Assays
RNA Binding Assay
(NMR, ITC)
IRES Inhibition Assay
(Dual-Luciferase)
Cell-Based Antiviral Assays

Viral Titer Reduction
Assay (Plaque, TCID50)

Cytotoxicity Assay
(e.g., MTT, CellTiter-Glo)

Data Analysis &
SAR Determination

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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